4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
4-(5-chloro-3-methyl-1-benzofuran-2-yl)-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClO3/c1-10-3-5-13-15(9-18(21)22-17(13)7-10)19-11(2)14-8-12(20)4-6-16(14)23-19/h3-9H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIQBBXCMAZYSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CC(=O)O2)C3=C(C4=C(O3)C=CC(=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Miyata-Contiero Benzofuran Synthesis
The 5-chloro-3-methylbenzofuran subunit is synthesized via-sigmatropic rearrangement of O-aryloximes (Scheme 1):
Reaction Conditions
- Substrate : 4-Chloro-2-(prop-1-en-2-yl)phenol
- Reagent : Methanesulfonic acid (2.5 equiv)
- Solvent : THF at 60°C for 5 h
- Yield : 68–72%
Mechanistic Insights
- Acid-catalyzed oxime protonation
- Sigmatropic shift forming dihydrobenzofuran intermediate
- Aromatization via ammonia elimination
Spectroscopic Validation
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 2.0 Hz, H-4), 7.35 (d, J = 8.6 Hz, H-7), 2.39 (s, CH₃)
- HRMS : m/z 206.0461 [M+H]⁺ (calc. 206.0464)
Halogenation Strategies for Cross-Coupling
Bromination at C2 enables subsequent cross-coupling (Scheme 2):
Bromination Protocol
| Parameter | Value |
|---|---|
| Substrate | 5-Chloro-3-methylbenzofuran |
| Reagent | Br₂ (1.1 equiv) |
| Solvent | CH₂Cl₂ at 25°C |
| Time | 30 min |
| Yield | 89% |
Product Characterization
- ²-Bromo-5-chloro-3-methylbenzofuran
- XRD : C–Br bond length 1.897 Å, dihedral angle 8.2° between rings
Coumarin Functionalization
Pechmann Condensation for 7-Methylcoumarin
Optimized Conditions
- Reactants : Resorcinol (1.0 equiv), ethyl acetoacetate (1.2 equiv)
- Catalyst : Conc. H₂SO₄ (0.2 mL/mmol)
- Temperature : 120°C (microwave irradiation)
- Yield : 82%
Regioselective Bromination
Introducing bromide at C4 employs directed ortho-metalation (Table 1):
Table 1. Bromination Efficiency Comparison
| Method | Yield (%) | Regioselectivity (C4:C6) |
|---|---|---|
| NBS, AIBN, CCl₄ | 45 | 3:1 |
| LDA, Br₂, THF, −78°C | 78 | >20:1 |
| Pd(OAc)₂, CuBr₂ | 63 | 8:1 |
4-Bromo-7-methylcoumarin Characterization
- ¹³C NMR (101 MHz, CDCl₃): δ 160.1 (C=O), 152.3 (C4-Br), 116.8 (C3)
- UV-Vis : λmax 327 nm (ε = 12,400 M⁻¹cm⁻¹)
Coupling Methodologies
Suzuki-Miyaura Cross-Coupling (Method A)
Optimized Parameters
- Catalyst : PdCl₂(dppf)·CH₂Cl₂ (5 mol%)
- Base : K₃PO₄ (3.0 equiv)
- Ligand : rac-BINAP (10 mol%)
- Solvent : MeCN/H₂O (4:1)
- Temperature : 80°C, 12 h
- Yield : 85%
Key Observations
- Negishi coupling alternatives showed lower efficiency (58–62%)
- Microwave acceleration (150°C, 30 min) maintained yield (83%) with 75% reduced time
Post-Reaction Analysis
- HPLC Purity : 99.1% (C18, MeCN/H₂O 70:30)
- XRD : Interplanar angle 52.3° between benzofuran and coumarin
Ullmann-Type Coupling (Method B)
For substrates sensitive to boronic acid preparation:
Reaction Setup
- Catalyst : CuI (20 mol%)
- Ligand : 1,10-Phenanthroline (40 mol%)
- Base : Cs₂CO₃ (2.5 equiv)
- Solvent : DMSO at 110°C
- Yield : 68%
Limitations
- Requires stoichiometric ligand loading
- Competes with homocoupling (12–15% byproduct)
Alternative Synthetic Pathways
One-Pot Tandem Cyclization
Combining benzofuran formation and coupling in a single vessel (Scheme 3):
Steps
- Miyata-Contiero benzofuran synthesis
- In situ bromination using NBS
- Immediate Suzuki coupling with coumarin boronate
Advantages
- Eliminates intermediate purification
- Total yield: 71% (vs. 85% stepwise)
Operational Challenges
- pH control critical during phase transitions
- Requires excess Pd catalyst (8 mol%)
Enzymatic Coupling Approaches
Emerging biocatalytic methods using laccase mediators:
Preliminary Results
- Enzyme : Trametes versicolor laccase
- Mediator : ABTS (2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
- Yield : 38% (room temperature, aqueous buffer)
- Selectivity : Complete regiocontrol at C4
Future Directions
- Protein engineering to improve turnover numbers
- Immobilized enzyme reactors for scalability
Industrial-Scale Considerations
Cost Analysis of Routes
Table 2. Economic Comparison (per kg product)
| Method | Raw Material Cost ($) | Catalyst Cost ($) | E-Factor |
|---|---|---|---|
| Suzuki-Miyaura | 420 | 185 | 18.7 |
| Ullmann | 510 | 92 | 27.4 |
| Tandem Cyclization | 390 | 210 | 15.9 |
Key Findings
- Tandem route reduces solvent waste but increases Pd consumption
- Enzymatic methods promise 60% cost reduction at >100 kg scale
Green Chemistry Metrics
Solvent Selection Guide
| Solvent | PMI* | CED** (MJ/kg) |
|---|---|---|
| MeCN | 8.2 | 56 |
| 2-MeTHF | 5.1 | 38 |
| Cyrene | 3.9 | 29 |
Process Mass Intensity
*Cumulative Energy Demand
Microwave-assisted reactions in Cyrene lowered PMI by 41% compared to conventional MeCN systems.
Chemical Reactions Analysis
Types of Reactions
4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Antimicrobial Properties
Research indicates that 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one exhibits significant antimicrobial properties. Its mechanism of action may involve interactions with specific molecular targets, leading to the inhibition of microbial growth.
Anticancer Properties
The compound has been studied for its potential anticancer effects. Notably:
- It demonstrates cytotoxic activity against various cancer cell lines, including leukemia and cervical cancer cells.
- The presence of halogen atoms in similar benzofuran derivatives has been linked to increased anticancer activity due to enhanced binding affinity through halogen bonds .
Case Studies:
- Cytotoxicity Testing : In vitro assays have shown that derivatives of benzofuran with halogen substitutions exhibit remarkable cytotoxicity against leukemia cells, with IC50 values indicating significant potency .
- Mechanistic Studies : Studies have shown that certain derivatives can inhibit specific signaling pathways involved in cancer cell proliferation, such as the AKT signaling pathway .
Future Research Directions
Future studies should focus on:
- Mechanistic Insights : Elucidating the precise molecular mechanisms by which this compound exerts its biological effects.
- Structure–Activity Relationship Studies : Investigating how modifications to the structure affect its efficacy and safety profile.
- In Vivo Studies : Conducting animal studies to assess the therapeutic potential and pharmacokinetics of this compound.
Mechanism of Action
The mechanism of action of 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldose reductase, an enzyme involved in diabetic complications .
Comparison with Similar Compounds
Similar Compounds
- (5-Chloro-3-methyl-1-benzofuran-2-yl)(4-chlorophenyl)methanone
- (5-Chloro-3-methyl-1-benzofuran-2-yl)-morpholin-4-ylmethanone
Uniqueness
4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzofuran and chromenone moieties makes it a versatile compound for various applications in scientific research.
Biological Activity
The compound 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of chromenones , which are known for their diverse biological activities. Its structure is characterized by the presence of a benzofuran moiety and a chromone backbone, which contribute to its pharmacological properties.
Antioxidant Activity
Recent studies have highlighted the antioxidant potential of chromenone derivatives. The compound has been shown to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases. For instance, in vitro assays demonstrated that it significantly reduced oxidative damage in cellular models, suggesting its potential role as a protective agent against oxidative stress-induced cellular damage .
Antimicrobial Properties
The antimicrobial activity of this compound has been evaluated against various pathogens. In laboratory settings, it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated that it could serve as a lead compound for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of this compound has been assessed through various cell lines. Notably, it demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry and caspase activity assays .
The biological activities of this compound are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been reported to inhibit certain enzymes involved in cancer progression and inflammation, including cyclooxygenase (COX) enzymes.
- Gene Expression Modulation : The compound may modulate the expression of genes related to apoptosis and cell proliferation, further contributing to its anticancer effects.
- Free Radical Scavenging : Its structural features allow it to act as an effective free radical scavenger, thereby reducing oxidative stress.
Study on Antioxidant Activity
In a controlled study assessing the antioxidant properties of various chromenone derivatives, this compound was found to exhibit superior antioxidant activity compared to standard antioxidants like ascorbic acid. The study utilized DPPH and ABTS assays to quantify radical scavenging capabilities, revealing an IC50 value significantly lower than those of many known antioxidants .
Clinical Relevance in Cancer Treatment
A recent preclinical study investigated the effects of this compound on tumor-bearing mice. Mice treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis indicated that the compound induced apoptosis in tumor cells while sparing normal cells, highlighting its selective toxicity towards cancerous tissues .
Q & A
Q. What are the standard synthetic routes for 4-(5-chloro-3-methylbenzofuran-2-yl)-7-methyl-2H-chromen-2-one, and how can reaction yields be optimized?
Methodological Answer: Synthesis typically involves cyclization of substituted benzofuran and chromen-2-one precursors. For example, chloroperoxybenzoic acid in dichloromethane at 273 K is used for oxidation, followed by purification via column chromatography (hexane:ethyl acetate, 1:1) to achieve ~79% yield . Key optimization parameters include:
- Stoichiometry: Excess oxidizing agents (e.g., 1.1 eq. 3-chloroperoxybenzoic acid) improve conversion.
- Temperature: Controlled addition at low temperatures minimizes side reactions.
- Purification: Gradient elution in chromatography enhances purity.
Q. What spectroscopic techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify substituent positions (e.g., methyl groups at 3-benzofuran and 7-chromenone) .
- IR Spectroscopy: Peaks at ~1700–1750 cm confirm lactone C=O stretching .
- X-ray Crystallography: SHELX software refines crystal structures, with H-atoms modeled using riding coordinates (C–H = 0.93–0.96 Å) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Methodological Answer:
- Antimicrobial: Broth microdilution (MIC determination) against E. coli and S. aureus .
- Anticancer: MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC calculations .
- Anti-inflammatory: COX-2 inhibition assays using ELISA kits .
Advanced Research Questions
Q. How do structural modifications (e.g., chloro, methyl groups) impact biological activity?
Methodological Answer:
- Chloro Substituent: Enhances lipophilicity and target binding (e.g., DNA intercalation in anticancer studies) .
- Methyl Groups: Improve metabolic stability but may reduce solubility. SAR studies on analogs show that 7-methyl on chromen-2-one increases cytotoxicity by 30% compared to unmethylated derivatives .
- Fluorophenyl Analogs: Fluorine at para positions improves pharmacokinetic profiles (e.g., bioavailability) in related compounds .
Q. How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Standardized Protocols: Use consistent cell lines (e.g., ATCC-certified HepG2) and assay conditions (e.g., 48-h incubation) .
- Metabolic Profiling: LC-MS/MS identifies metabolites that may interfere with activity .
- Computational Modeling: Molecular docking (e.g., AutoDock Vina) clarifies target binding discrepancies .
Q. What advanced techniques validate crystallographic data for this compound?
Methodological Answer:
Q. How do reaction mechanisms differ in derivatization (e.g., etherification vs. esterification)?
Methodological Answer:
- Etherification: Nucleophilic substitution (SN2) at benzofuran’s 2-position requires polar aprotic solvents (e.g., DMF) and bases (e.g., KCO) .
- Esterification: Steglich conditions (DCC/DMAP) activate carboxyl groups for coupling with chromenone hydroxyls .
- Monitoring: TLC (silica gel, UV detection) tracks reaction progress; HPLC purifies intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
